molecular formula C14H18BrNO5 B15304501 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B15304501
M. Wt: 360.20 g/mol
InChI Key: BBAVZGNRSVGMIV-UHFFFAOYSA-N
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Description

This compound features a phenyl ring substituted with bromine (4-position) and methoxy (2-position) groups, coupled with an acetic acid backbone where the α-carbon is modified with a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₄H₁₇BrNO₅ (calculated based on structural analogs), with a molecular weight of ~362.2 g/mol. The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for peptide synthesis and drug derivatization .

Properties

Molecular Formula

C14H18BrNO5

Molecular Weight

360.20 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)9-6-5-8(15)7-10(9)20-4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)

InChI Key

BBAVZGNRSVGMIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)Br)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 2-(4-Bromo-2-methoxyphenyl)acetic Acid

The synthesis begins with the preparation of the key intermediate, 2-(4-bromo-2-methoxyphenyl)acetic acid. Two primary isomers are documented in the literature:

  • 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7)
  • (2-Bromo-4-methoxyphenyl)acetic acid (CAS 66916-99-2)

Reaction Conditions and Purification

Solvent and Temperature Control

  • Boc Protection : Conducted in anhydrous THF to prevent hydrolysis of Boc₂O.
  • Quenching : Reactions are quenched with ice-cold water to precipitate the product, followed by extraction with ethyl acetate.

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate is used to isolate the product from aqueous layers.
  • Drying Agents : Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) removes residual water.
  • Chromatography : Column chromatography on silica gel (eluent: hexane/ethyl acetate gradients) achieves high purity (>95%).

Applications and Derivatives

The Boc-protected amino acid serves as a precursor for:

  • Peptide Synthesis : The Boc group is selectively removable under acidic conditions, enabling sequential peptide coupling.
  • Antimicrobial Agents : Derivatives exhibit activity against Pseudomonas aeruginosa and other pathogens, as seen in structurally related compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 4-bromo-2-hydroxyphenyl-2-{[(tert-butoxy)carbonyl]amino}acetic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions or protein-ligand binding.

    Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom and methoxy group could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Stability Applications
2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid (Target) C₁₄H₁₇BrNO₅ ~362.2 4-Bromo-2-methoxyphenyl, Boc-amino Moderate in polar solvents Stable under basic conditions Peptide synthesis, drug intermediates
2-(4-Bromo-2-methoxyphenyl)acetic Acid () C₉H₉BrO₃ 245.07 4-Bromo-2-methoxyphenyl High in DMSO, methanol Reactive α-hydrogen Suzuki coupling precursor
2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid () C₁₃H₁₅BrFNO₄ 348.17 4-Bromo-3-fluorophenyl, Boc-amino Low in water Enhanced electrophilicity due to fluorine Fluorinated drug scaffolds
2-([1,1′-Biphenyl]-4-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid () C₁₉H₂₁NO₄ ~343.4 Biphenyl-4-yl, Boc-amino Low in polar solvents High steric hindrance Kinase inhibitor intermediates
(5-Bromo-2-thienyl)(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic Acid () C₁₆H₂₃BrN₂O₄S 427.3 Thienyl, diazepane ring, Boc-amino Soluble in DCM, THF Susceptible to acid hydrolysis CNS drug candidates

Key Findings from Comparative Analysis

Substituent Effects :

  • Electron-Withdrawing Groups : The fluorine atom in the 4-bromo-3-fluorophenyl analog () increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the methoxy group in the target compound .
  • Steric Effects : The biphenyl analog () exhibits reduced solubility in polar solvents due to increased hydrophobicity, whereas the methoxy group in the target compound improves polarity .

Stability and Reactivity :

  • The Boc group in the target compound and its analogs provides stability against nucleophiles but is cleaved under acidic conditions (e.g., TFA) .
  • The thienyl-diazepane analog () shows lower metabolic stability due to sulfur’s susceptibility to oxidation .

Synthetic Utility :

  • Bromine in all analogs enables cross-coupling reactions (e.g., Suzuki-Miyaura), but the target compound’s methoxy group offers ortho-directing effects for regioselective functionalization .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, and how is its purity validated?

  • Synthesis : The compound is typically synthesized via multi-step reactions:

Bromination : Introduce bromine at the 4-position of 2-methoxyphenylacetic acid derivatives using brominating agents like N-bromosuccinimide (NBS) under catalytic conditions .

Esterification : React the brominated intermediate with tert-butyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) to form the tert-butyl ester .

Boc Protection : Protect the amino group using Boc anhydride (di-tert-butyl dicarbonate) in a basic environment (e.g., NaHCO₃) .

  • Characterization : Validate purity via ¹H/¹³C NMR (to confirm substitution patterns and Boc group integrity) and high-resolution mass spectrometry (HRMS) (to verify molecular weight). HPLC (>98% purity) is used for quantitative analysis .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in stabilizing the compound during synthetic workflows?

  • The Boc group acts as a temporary protecting group for the amine, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. It is stable under acidic and neutral conditions but can be selectively removed using trifluoroacetic acid (TFA) or HCl in dioxane, enabling downstream functionalization .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Major Impurities :

  • Unreacted Brominated Precursor : Detected via TLC or NMR; removed by column chromatography.
  • De-Boc Derivatives : Result from incomplete protection; minimized by optimizing Boc anhydride stoichiometry and reaction time .
    • Mitigation Strategies : Use silica gel chromatography (hexane/ethyl acetate gradients) for purification and recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the brominated aromatic ring for downstream applications?

  • Methodology :

  • Buchwald-Hartwig Amination : Employ Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to couple amines to the bromoarene .
  • Suzuki-Miyaura Cross-Coupling : Use Pd(PPh₃)₄ and arylboronic acids to introduce aryl/heteroaryl groups. Optimize solvent (toluene/EtOH) and base (K₂CO₃) for higher yields .
    • Monitoring : Track reaction progress via GC-MS or LC-MS to identify intermediates and byproducts .

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound in medicinal chemistry?

  • Key Modifications and Effects :

Substituent Biological Impact Reference
Boc Group Removal Enhances solubility but reduces stability
Methoxy to Hydroxy Increases H-bonding with target enzymes
Bromine Replacement Fluorine analogs show improved bioavailability
  • Applications : Derivatives are studied as enzyme inhibitors (e.g., proteases) due to the acetic acid moiety’s chelating properties .

Q. How can contradictory data on reaction yields from different synthetic routes be resolved?

  • Root Causes : Discrepancies often arise from variations in catalysts (e.g., H₂SO₄ vs. p-TsOH in esterification) or solvent purity .
  • Resolution Strategy :

Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions.

Kinetic Studies : Use in-situ IR or NMR to monitor reaction rates and intermediate stability .

Cross-Validation : Compare results with orthogonal methods (e.g., microwave-assisted synthesis vs. traditional reflux) .

Methodological Notes

  • Key References : PubChem , synthetic protocols from peer-reviewed journals , and catalytic studies .

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